methyl 3-{2-[2-(4-fluoroanilino)-2-oxoacetyl]-1H-pyrrol-1-yl}-1-benzothiophene-2-carboxylate
Description
Methyl 3-{2-[2-(4-fluoroanilino)-2-oxoacetyl]-1H-pyrrol-1-yl}-1-benzothiophene-2-carboxylate is a heterocyclic compound featuring a benzothiophene core substituted with a pyrrole-acetylated 4-fluoroanilino moiety and a methyl carboxylate group. Its structure combines aromaticity, electron-withdrawing substituents (fluoro, carbonyl), and hydrogen-bonding motifs, making it a candidate for applications in medicinal chemistry or materials science.
Properties
IUPAC Name |
methyl 3-[2-[2-(4-fluoroanilino)-2-oxoacetyl]pyrrol-1-yl]-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15FN2O4S/c1-29-22(28)20-18(15-5-2-3-7-17(15)30-20)25-12-4-6-16(25)19(26)21(27)24-14-10-8-13(23)9-11-14/h2-12H,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTPHSFDEBRHYEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2S1)N3C=CC=C3C(=O)C(=O)NC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-{2-[2-(4-fluoroanilino)-2-oxoacetyl]-1H-pyrrol-1-yl}-1-benzothiophene-2-carboxylate typically involves multiple steps. One common method includes the reaction of 4-fluoroaniline with oxalyl chloride to form an intermediate, which then reacts with 1H-pyrrole-1-carboxylic acid under specific conditions to yield the desired product . The reaction conditions often involve the use of catalysts and solvents to facilitate the process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{2-[2-(4-fluoroanilino)-2-oxoacetyl]-1H-pyrrol-1-yl}-1-benzothiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, pressure, and solvent, are optimized based on the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to methyl 3-{2-[2-(4-fluoroanilino)-2-oxoacetyl]-1H-pyrrol-1-yl}-1-benzothiophene-2-carboxylate have been evaluated for their anticancer properties. The incorporation of a pyrrole ring and benzothiophene moiety is believed to enhance the compound's ability to inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth and metastasis .
PD-L1 Inhibition
The compound's structural characteristics make it a potential candidate for inhibiting programmed cell death protein 1 (PD-1) and its ligand (PD-L1), which are crucial in cancer immunotherapy. Studies have shown that small molecules with similar scaffolds can effectively disrupt PD-1/PD-L1 interactions, thereby enhancing T-cell activation against tumors .
Case Study: In Vitro Assays
In vitro assays have demonstrated that compounds derived from similar structures exhibit low nanomolar activity against PD-L1, indicating their potential as therapeutic agents in immune checkpoint blockade therapy. For instance, modifications to the benzothiophene core have been shown to improve binding affinity and specificity towards PD-L1 compared to known antagonists like BMS1166 .
Radiolabeling for PET Imaging
The ability to radiolabel this compound allows for its application in positron emission tomography (PET) imaging. This technique is invaluable in drug development and diagnostic imaging, as it enables researchers to visualize the distribution of the compound within biological systems .
Pharmacokinetics Studies
The pharmacokinetic properties of this compound can be assessed through radiolabeled studies, providing insights into its absorption, distribution, metabolism, and excretion (ADME) profiles. Such studies are essential for understanding the compound's behavior in vivo and optimizing its therapeutic potential .
Summary of Applications
| Application Area | Description |
|---|---|
| Anticancer Activity | Potential to inhibit cancer cell proliferation via specific signaling pathways |
| PD-L1 Inhibition | Disruption of PD-1/PD-L1 interactions enhancing T-cell activation |
| Radiolabeling | Used for PET imaging to track compound distribution |
| Pharmacokinetics | Assessment of ADME properties for therapeutic optimization |
Mechanism of Action
The mechanism of action of methyl 3-{2-[2-(4-fluoroanilino)-2-oxoacetyl]-1H-pyrrol-1-yl}-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering specific cellular pathways. This interaction can lead to various biological effects, depending on the target and context .
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogen-Substituted Analogs
Methyl 3-{2-[2-(4-Chloroanilino)-2-Oxoacetyl]-1H-Pyrrol-1-Yl}-1-Benzothiophene-2-Carboxylate (CAS 477872-75-6)
- Structural Difference: Chlorine replaces fluorine on the anilino group.
- Molecular Formula : C₂₂H₁₅ClN₂O₄S
- Molecular Weight : 438.9 g/mol
- Impact: The chloro group increases molecular weight by ~35 g/mol compared to the fluoro analog.
Methyl 3-{2-[2-(3-Trifluoromethylanilino)-2-Oxoacetyl]-1H-Pyrrol-1-Yl}-2-Thiophenecarboxylate (CAS 477857-77-5)
Core Heterocycle Variants
Methyl 3-{2-[2-(4-Fluoroanilino)-2-Oxoacetyl]-1H-Pyrrol-1-Yl}-2-Thiophenecarboxylate (CAS 477857-76-4)
Data Tables
Table 1: Structural and Molecular Comparison
| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|
| Methyl 3-{2-[2-(4-fluoroanilino)-2-oxoacetyl]-1H-pyrrol-1-yl}-1-benzothiophene-2-carboxylate (Target) | Not Reported | C₂₂H₁₅FN₂O₄S | ~403.4* | 4-Fluoroanilino, benzothiophene |
| Methyl 3-{2-[2-(4-chloroanilino)-2-oxoacetyl]-1H-pyrrol-1-yl}-1-benzothiophene-2-carboxylate | 477872-75-6 | C₂₂H₁₅ClN₂O₄S | 438.9 | 4-Chloroanilino, benzothiophene |
| Methyl 3-{2-[2-(4-fluoroanilino)-2-oxoacetyl]-1H-pyrrol-1-yl}-2-thiophenecarboxylate | 477857-76-4 | C₁₉H₁₄FN₂O₄S | 397.4 | 4-Fluoroanilino, thiophene |
*Calculated based on molecular formula.
Research Findings and Implications
Structural Analysis
- Crystallography: Related fluoroanilino derivatives, such as (2Z)-3-(4-fluoroanilino)-1-(pyrazol-4-yl)but-2-en-1-one, were characterized using SHELX software for crystallographic refinement, highlighting planar geometries and hydrogen-bonding networks critical for stability .
- Electron Effects : The 4-fluoro group’s electronegativity may enhance hydrogen-bond acceptor capacity compared to chloro or trifluoromethyl analogs, influencing target binding in enzyme inhibition .
Biological Activity
Methyl 3-{2-[2-(4-fluoroanilino)-2-oxoacetyl]-1H-pyrrol-1-yl}-1-benzothiophene-2-carboxylate is a compound of interest due to its potential biological activities. This article aims to explore its biological activity through various studies, including enzyme inhibition, cytotoxicity, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a complex structure that includes a benzothiophene moiety, a pyrrole ring, and an acetamide substituent. Its chemical formula is , with a molecular weight of approximately 360.40 g/mol. The presence of the 4-fluoroanilino group is noteworthy, as fluorinated compounds often exhibit enhanced biological properties.
Enzyme Inhibition
Research has shown that derivatives of similar structures exhibit significant inhibitory activity against various enzymes. For instance, derivatives of 2,3-dioxoindolin-N-phenylacetamide have been reported to inhibit CDC25B and PTP1B enzymes with IC50 values ranging from 2.9 to 23.2 µg/mL . Although specific data on the methyl compound is limited, its structural similarities suggest potential for enzyme inhibition.
Cytotoxicity Studies
Cytotoxicity assays are critical for evaluating the anticancer potential of new compounds. For example, compounds similar to this compound have shown potent activity against cancer cell lines such as A549 (lung cancer), HeLa (cervical cancer), and HCT116 (colon cancer) with IC50 values indicating effectiveness in the low micromolar range .
Structure-Activity Relationships (SAR)
Understanding the SAR is essential for optimizing the biological activity of compounds. Studies on related compounds suggest that modifications to the benzothiophene or pyrrole rings can significantly impact their inhibitory potency against specific targets . For instance, the introduction of electron-withdrawing groups like fluorine can enhance binding affinity and selectivity towards certain enzymes.
Case Study 1: Inhibition of CDC25B and PTP1B
In a study focusing on the inhibition of CDC25B and PTP1B, several derivatives were synthesized and tested. Compound 2h exhibited IC50 values of 3.2 µg/mL against CDC25B and 2.9 µg/mL against PTP1B, demonstrating its potential as a selective inhibitor . Such findings underscore the relevance of exploring similar compounds for their biological activities.
Case Study 2: Anticancer Activity
Another investigation evaluated the anticancer properties of related benzothiophene derivatives in vivo using a colo205 xenograft model. The most effective compound resulted in approximately 50% tumor volume inhibition when administered at a dose of 10 mg/kg . These results highlight the therapeutic potential of benzothiophene derivatives in cancer treatment.
Table 1: Summary of Biological Activities
| Compound Name | Target Enzyme | IC50 (µg/mL) | Cell Line Tested | IC50 (µg/mL) |
|---|---|---|---|---|
| Compound 2h | CDC25B | 3.2 | A549 | <10 |
| Compound 2h | PTP1B | 2.9 | HeLa | <10 |
| Methyl Compound | TBD | TBD | HCT116 | TBD |
Table 2: Structural Modifications and Their Effects
| Modification | Effect on Activity |
|---|---|
| Addition of Fluorine | Increased binding affinity |
| Alkyl substitution | Enhanced lipophilicity |
| Aromatic ring changes | Altered selectivity |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for methyl 3-{2-[2-(4-fluoroanilino)-2-oxoacetyl]-1H-pyrrol-1-yl}-1-benzothiophene-2-carboxylate, and what analytical techniques validate its purity?
- Methodology :
- Synthesis : Utilize multi-step reactions involving condensation of 4-fluoroaniline derivatives with pyrrole intermediates, followed by coupling to a benzothiophene scaffold. For example, Biginelli-like cyclization (as seen in analogous heterocyclic systems ) or palladium-catalyzed cross-coupling for aryl-amide bond formation.
- Purification : Column chromatography (silica gel, gradient elution) or recrystallization using solvents like ethanol/water mixtures.
- Characterization :
- HPLC : Assess purity (>98%) using C18 columns with UV detection at 254 nm .
- NMR/IR : Confirm functional groups (e.g., carbonyl peaks at ~1700 cm⁻¹ in IR; aromatic protons in 1H NMR at δ 6.8–8.2 ppm) .
- Challenges : Side reactions (e.g., incomplete acylation) require monitoring via TLC and optimizing stoichiometry.
Q. How can the crystal structure of this compound be resolved, and what structural insights are critical for its reactivity?
- Methodology :
- Crystallization : Slow evaporation from DMSO/EtOH mixtures to obtain single crystals.
- X-ray Diffraction : Use Mo-Kα radiation (λ = 0.71073 Å) with SHELX software for structure refinement. Key parameters: torsion angles between benzothiophene and pyrrole rings, hydrogen bonding (e.g., N–H···O interactions involving the oxoacetyl group) .
- Insights : Planarity of the benzothiophene-pyrrole system influences π-π stacking, while fluorine substitution modulates electronic properties for target binding .
Advanced Research Questions
Q. What experimental designs are optimal for evaluating the compound’s biological activity, and how can contradictory data from assays be resolved?
- Methodology :
- Assay Design :
- In vitro : Dose-response curves (0.1–100 μM) in kinase inhibition assays (e.g., JAK2/STAT3 pathways) with positive controls (e.g., staurosporine). Use triplicate wells and ANOVA for statistical significance .
- Cell-based : Measure cytotoxicity (MTT assay) and apoptosis markers (caspase-3 activation) in cancer cell lines (e.g., HepG2, MCF-7).
- Data Contradictions :
- Solubility Issues : Use DMSO stocks (<0.1% final concentration) to avoid solvent interference.
- Off-target Effects : Employ siRNA knockdown or competitive binding assays to confirm specificity .
Q. How does the fluorine substituent impact the compound’s pharmacokinetic properties, and what computational methods predict its metabolic stability?
- Methodology :
- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to assess electronegativity effects of fluorine on C–F bond polarization .
- ADMET Prediction : Use SwissADME or ADMETLab to estimate logP (~3.2), blood-brain barrier permeability, and CYP450 metabolism. Fluorine reduces oxidative metabolism, enhancing half-life .
- In vivo Validation : Radiolabeled compound (e.g., ¹⁸F-PET) in rodent models to track biodistribution .
Key Challenges and Solutions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
